2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected by a hexanoyl group. Thiophenes are known for their stability and are widely used in various fields, including materials science, pharmaceuticals, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Hexanoyl Group: The hexanoyl group can be introduced through Friedel-Crafts acylation, where thiophene is reacted with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps would include:
Bulk Synthesis of Thiophene Rings: Using high-efficiency reactors to produce thiophene rings in large quantities.
Acylation Process: Employing optimized reaction conditions to introduce the hexanoyl group efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene depends on its specific application:
Molecular Targets: The compound may interact with various enzymes or receptors in biological systems.
Pathways Involved: It may influence signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a single thiophene ring.
2,5-Di(2-thienyl)thiophene: A compound with two thiophene rings connected directly.
2-(2-Thienyl)-5-(2-thienyl)thiophene: Similar structure but without the hexanoyl group.
Uniqueness
2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene is unique due to the presence of the hexanoyl group, which can influence its chemical reactivity and physical properties, making it suitable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
173198-21-5 |
---|---|
Molecular Formula |
C18H18OS3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexan-1-one |
InChI |
InChI=1S/C18H18OS3/c1-2-3-4-6-13(19)14-8-9-17(21-14)18-11-10-16(22-18)15-7-5-12-20-15/h5,7-12H,2-4,6H2,1H3 |
InChI Key |
CPZOFTMOBKHNAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.